Amine-PEG3-Lys(PEG3-N3)-PEG3-N3

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

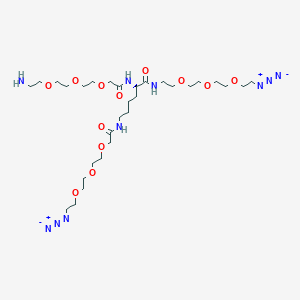

2D Structure

Propiedades

Fórmula molecular |

C30H58N10O12 |

|---|---|

Peso molecular |

750.8 g/mol |

Nombre IUPAC |

(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-6-[[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]acetyl]amino]-N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]hexanamide |

InChI |

InChI=1S/C30H58N10O12/c31-4-9-44-13-17-49-22-24-52-26-29(42)38-27(30(43)35-6-10-45-14-18-48-19-15-46-11-7-36-39-32)3-1-2-5-34-28(41)25-51-23-21-50-20-16-47-12-8-37-40-33/h27H,1-26,31H2,(H,34,41)(H,35,43)(H,38,42)/t27-/m0/s1 |

Clave InChI |

SJLHOKKVDLXMOO-MHZLTWQESA-N |

SMILES isomérico |

C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])C[C@@H](C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |

SMILES canónico |

C(CCNC(=O)COCCOCCOCCN=[N+]=[N-])CC(C(=O)NCCOCCOCCOCCN=[N+]=[N-])NC(=O)COCCOCCOCCN |

Origen del producto |

United States |

Foundational & Exploratory

Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: A Technical Guide to a Branched Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 is a heterotrifunctional, branched polyethylene (B3416737) glycol (PEG) linker designed for the sophisticated construction of antibody-drug conjugates (ADCs). Its unique architecture, featuring a primary amine and two terminal azide (B81097) groups, offers a versatile platform for developing next-generation targeted therapeutics. This guide provides an in-depth overview of its chemical properties, applications, and detailed methodologies for its use in the synthesis of ADCs.

Core Concepts: Structure and Functionality

This compound is built upon a lysine (B10760008) core, creating a branched structure. This design incorporates three PEG3 (triethylene glycol) units, which impart hydrophilicity and flexibility to the linker. The key functional groups are:

-

A Primary Amine (-NH2): This group serves as the primary attachment point to the antibody. It can be conjugated to accessible amino acid residues on the antibody, such as lysine, or more selectively through enzymatic methods.

-

Two Terminal Azides (-N3): These groups are bioorthogonal handles for "click chemistry," a set of highly efficient and specific reactions. The presence of two azide moieties allows for the attachment of two molecules of a payload, such as a cytotoxic drug, thereby enabling a higher drug-to-antibody ratio (DAR).

The PEG components of the linker play a crucial role in the overall properties of the resulting ADC. They can enhance solubility, reduce aggregation, and potentially improve the pharmacokinetic profile of the conjugate.[1]

Physicochemical and Bioconjugation Properties

The properties of this compound make it a valuable tool in ADC development. Below is a summary of its key characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C30H58N10O12 | [2] |

| Appearance | Oil | [3] |

| Purity | ≥98% | [4] |

| Primary Conjugation | Amine-reactive chemistries, Enzymatic | [5][6] |

| Secondary Conjugation | Click Chemistry (CuAAC, SPAAC) | [5][6] |

The Impact of Branched PEG Linkers on ADC Characteristics

The use of branched PEG linkers, such as this compound, can significantly influence the therapeutic efficacy and safety profile of an ADC.

| Parameter | Effect of Branched PEG Linker | Source(s) |

| Drug-to-Antibody Ratio (DAR) | Allows for a higher DAR (theoretically up to 2 drugs per linker attachment site on the antibody) compared to linear linkers, potentially increasing potency. | |

| Pharmacokinetics (PK) | The hydrophilic PEG chains can improve solubility and stability, potentially leading to a longer circulation half-life and improved biodistribution of the ADC. | [] |

| Efficacy | A higher DAR can lead to enhanced cytotoxic payload delivery to the target cancer cells, resulting in improved in vitro and in vivo efficacy. | [8] |

| Homogeneity | When combined with site-specific conjugation methods, branched linkers can contribute to the production of more homogeneous ADCs with a defined DAR, leading to better-characterized and more consistent therapeutic agents. | [5] |

Experimental Protocols

The synthesis of an ADC using this compound is a two-step process. First, the linker is conjugated to the antibody via its amine group. Second, the payload molecules, functionalized with an alkyne group, are attached to the azide groups of the linker through click chemistry.

Step 1: Site-Specific Enzymatic Conjugation of the Linker to an Antibody

This protocol describes the use of microbial transglutaminase (MTGase) for the site-specific conjugation of the amine-containing linker to a glutamine residue on a deglycosylated antibody. This method results in a homogeneous antibody-linker conjugate.[5]

Materials:

-

Deglycosylated monoclonal antibody (mAb) (e.g., Trastuzumab) in a suitable buffer (e.g., Tris buffer, pH 8.0)

-

This compound linker

-

Microbial Transglutaminase (MTGase)

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 1 M glycine (B1666218) solution)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation: Prepare the deglycosylated antibody at a concentration of 5-10 mg/mL in the reaction buffer.

-

Linker Preparation: Dissolve the this compound linker in the reaction buffer to a stock concentration of 10 mM.

-

Enzymatic Reaction:

-

In a reaction vessel, combine the antibody solution with a 20-50 fold molar excess of the linker solution.

-

Add MTGase to the mixture at a final concentration of 10-30 U/mg of antibody.

-

Incubate the reaction at 37°C for 2-4 hours with gentle agitation.

-

-

Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Purify the antibody-linker conjugate using SEC to remove excess linker, enzyme, and quenching reagents. Monitor the elution at 280 nm and collect the fractions corresponding to the conjugated antibody.

-

Characterization: Confirm the successful conjugation and determine the linker-to-antibody ratio using techniques such as Mass Spectrometry (MS) and Hydrophobic Interaction Chromatography (HIC).

Step 2: Payload Attachment via Click Chemistry

This protocol details the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach an alkyne-functionalized payload to the azide groups of the antibody-linker conjugate.

Materials:

-

Purified antibody-linker conjugate from Step 1

-

Alkyne-functionalized payload (e.g., a cytotoxic drug)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or another suitable copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline - PBS, pH 7.4)

-

Purification system (e.g., SEC)

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the alkyne-payload in a suitable solvent (e.g., DMSO).

-

Prepare fresh stock solutions of 50 mM CuSO4, 100 mM THPTA, and 1 M sodium ascorbate in water.

-

-

Click Reaction:

-

In a reaction vessel, add the antibody-linker conjugate to the reaction buffer.

-

Add the alkyne-payload solution to the antibody-linker conjugate at a 5-10 fold molar excess per azide group.

-

In a separate tube, pre-mix the CuSO4 and THPTA solutions in a 1:2 molar ratio to form the copper-ligand complex.

-

Add the copper-ligand complex to the antibody-linker-payload mixture.

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

-

Purification: Purify the final ADC using SEC to remove unreacted payload and catalyst components.

-

Characterization: Characterize the final ADC for purity, aggregation, and DAR using techniques such as SEC, HIC, and MS.

Logical and Experimental Workflows

The following diagrams illustrate the chemical structure of the linker and the experimental workflow for ADC synthesis.

Conclusion

This compound represents a significant advancement in linker technology for the development of antibody-drug conjugates. Its branched structure allows for a higher drug loading capacity, while the integrated PEG chains offer favorable physicochemical properties. The combination of a primary amine for initial antibody conjugation and two azide groups for subsequent bioorthogonal payload attachment provides a flexible and powerful platform for creating more potent and homogeneous ADCs. The detailed protocols and conceptual workflows provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this innovative linker in their pursuit of next-generation targeted cancer therapies.

References

- 1. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfagen.com.tr [alfagen.com.tr]

- 3. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]

- 4. amaybio.com [amaybio.com]

- 5. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: A Trifunctional Linker for Advanced Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional linker, Amine-PEG3-Lys(PEG3-N3)-PEG3-N3. This molecule is a key component in the development of advanced antibody-drug conjugates (ADCs), offering a branched structure for the attachment of multiple payload molecules. This guide will cover the core properties, experimental applications, and the logical framework for its use in ADC construction.

Core Concepts and Structure

This compound is a branched linker designed for bioconjugation, particularly in the field of antibody-drug conjugates.[1][2][3] Its structure is based on a central lysine (B10760008) core, which provides a scaffold for three polyethylene (B3416737) glycol (PEG) chains. One PEG chain is terminated with a primary amine (-NH2), while the other two are terminated with azide (B81097) (-N3) groups. This trifunctional nature allows for a dual-reaction workflow: the amine serves as a handle for initial conjugation to a biomolecule (like an antibody), and the two azides are available for the subsequent attachment of payload molecules via "click chemistry".

The PEGylation of the linker enhances the solubility and stability of the resulting conjugate, can reduce its immunogenicity, and may improve its pharmacokinetic profile.[4][5] The use of a branched structure enables an increase in the drug-to-antibody ratio (DAR) without requiring multiple modification sites on the antibody itself.[6][7]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound, collated from various commercial and research sources.

| Property | Value | Reference(s) |

| Molecular Formula | C30H58N10O12 | [2] |

| Molecular Weight | 750.84 g/mol | [2] |

| Appearance | Oil | [4] |

| Purity | ≥95% - 98% | [2][8] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | -20°C for long-term storage | [4] |

Synthesis of this compound

Experimental Protocols: Application in Antibody-Drug Conjugate (ADC) Construction

The primary application of this compound is in the construction of homogeneous ADCs with a high drug-to-antibody ratio. The most well-documented method for its use is a two-step chemoenzymatic approach, as detailed in the work by Anami et al. (2017).[6][7] This process involves the site-specific enzymatic conjugation of the linker to the antibody, followed by the bioorthogonal ligation of the payload.

Step 1: Enzymatic Conjugation of the Linker to a Monoclonal Antibody (mAb)

This protocol utilizes a microbial transglutaminase (MTGase) to catalyze the formation of a stable isopeptide bond between the primary amine of the linker and the side chain of a specific glutamine residue on the antibody.[6][7]

Materials:

-

Monoclonal antibody (e.g., anti-HER2 mAb, deglycosylated or with an N297A mutation)

-

This compound linker

-

Microbial Transglutaminase (MTGase)

-

Tris buffer (pH 8.0)

-

Desalting column (for purification)

Procedure:

-

Prepare a solution of the deglycosylated or engineered monoclonal antibody in Tris buffer.

-

Add a molar excess of the this compound linker to the antibody solution. A typical starting point is 10 equivalents per conjugation site.

-

Initiate the conjugation reaction by adding MTGase to the mixture.

-

Incubate the reaction mixture at 37°C for a defined period, typically 4 hours.

-

Monitor the reaction progress using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

-

Upon completion, purify the antibody-linker conjugate using a desalting column to remove excess linker and enzyme.

Step 2: Payload Attachment via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the "clicking" of an alkyne-modified cytotoxic drug onto the azide groups of the linker-modified antibody. This is a copper-free click chemistry reaction, which is bioorthogonal and highly efficient.

Materials:

-

Purified antibody-Amine-PEG3-Lys(PEG3-N3)-PEG3-N3 conjugate

-

Dibenzocyclooctyne (DBCO)-functionalized payload (e.g., DBCO-PEG4-ValCit-PABC-MMAE)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column (for purification)

Procedure:

-

Prepare a solution of the purified antibody-linker conjugate in PBS.

-

Add a molar excess of the DBCO-functionalized payload to the conjugate solution. A 1.5-fold molar excess per azide group is a common starting point.

-

Incubate the reaction mixture at room temperature for 16 hours.

-

Monitor the formation of the ADC and determine the drug-to-antibody ratio (DAR) using HIC.

-

Purify the final ADC from unreacted payload and other small molecules using size-exclusion chromatography.

-

Characterize the final ADC product for purity, aggregation, and DAR.

Visualizing Workflows and Pathways

Logical Workflow for ADC Synthesis

The following diagram illustrates the two-step chemoenzymatic strategy for constructing an ADC using this compound.

Signaling Pathway of the Resulting ADC

The mechanism of action for an ADC constructed with this linker follows a well-established pathway for targeted cancer therapy.

Conclusion

This compound is a sophisticated and versatile trifunctional linker that enables the construction of homogeneous, high-DAR antibody-drug conjugates. Its unique branched structure, combined with the benefits of PEGylation, offers significant advantages for the development of next-generation targeted cancer therapies. The chemoenzymatic conjugation strategy outlined in this guide provides a robust and reproducible method for the application of this linker in ADC research and development. As the field of ADCs continues to evolve, the use of such advanced linkers will be crucial in optimizing the therapeutic index and efficacy of these potent biotherapeutics.

References

- 1. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]

- 5. L-Lysine-PEG-L-Lysine - CD Bioparticles [cd-bioparticles.net]

- 6. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. creativepegworks.com [creativepegworks.com]

- 8. N3-PEG3-NH2, 134179-38-7, Azido-PEG3-Amine [biochempeg.com]

An In-depth Technical Guide to Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: A Branched Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of the heterotrifunctional branched linker, Amine-PEG3-Lys(PEG3-N3)-PEG3-N3. This molecule is a critical tool in the development of advanced bioconjugates, most notably antibody-drug conjugates (ADCs), offering a versatile platform for attaching multiple payload molecules to a single biological carrier.

Core Properties and Specifications

This compound is a chemically defined molecule featuring a primary amine and two terminal azide (B81097) functionalities, each spaced from a central lysine (B10760008) core by polyethylene (B3416737) glycol (PEG) chains. The primary amine allows for covalent linkage to proteins, such as monoclonal antibodies, through reactions with accessible amino acid residues like lysine or glutamic acid. The dual azide groups serve as handles for the highly efficient and specific "click chemistry" reactions, enabling the attachment of alkyne-modified molecules, such as cytotoxic drugs or imaging agents.

The inclusion of PEG3 linkers enhances the solubility and reduces the aggregation of the resulting conjugate. Furthermore, the PEG chains can help to minimize the steric hindrance of the conjugated molecules and may improve the pharmacokinetic profile of the final bioconjugate.

| Property | Value |

| Molecular Formula | C30H58N10O12 |

| Molecular Weight | 750.84 g/mol |

| CAS Number | 2244602-35-3 |

| Appearance | Oil |

| Purity | ≥98% (typically analyzed by HPLC) |

| Solubility | Soluble in DMSO |

| Storage Conditions | Store at -20°C for long-term stability |

Experimental Protocols

Plausible Multi-Step Synthesis of this compound

Materials:

-

Fmoc-Lys(Boc)-OH (Nα-Fmoc, Nε-Boc protected lysine)

-

Amine-PEG3-OH

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Piperidine solution in DMF (e.g., 20%)

-

Trifluoroacetic acid (TFA)

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN3)

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Triethylamine (B128534) (TEA)

-

Standard workup and purification reagents (e.g., diethyl ether, saturated sodium bicarbonate, brine, magnesium sulfate)

-

Silica gel for column chromatography

Methodology:

-

Step 1: Coupling of the first PEG arm to the Nα-position of Lysine:

-

Dissolve Fmoc-Lys(Boc)-OH in DCM.

-

Add Amine-PEG3-OH, EDC, and NHS to the solution.

-

Stir the reaction mixture at room temperature until completion (monitor by TLC or LC-MS).

-

Perform an aqueous workup and purify the product by column chromatography to yield Fmoc-Lys(Boc)-PEG3-Amine.

-

-

Step 2: Deprotection of the Fmoc group:

-

Dissolve the product from Step 1 in a 20% piperidine/DMF solution.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure and purify the residue to obtain H2N-Lys(Boc)-PEG3-Amine.

-

-

Step 3: Coupling of the second PEG arm to the newly freed Nα-amine:

-

Repeat the coupling procedure from Step 1, using the product from Step 2 and another molecule of Amine-PEG3-OH with EDC and NHS.

-

Purify the product to yield Amine-PEG3-Lys(Boc)-PEG3-Amine.

-

-

Step 4: Conversion of terminal hydroxyl groups to azides:

-

Dissolve the product from Step 3 in DCM and cool in an ice bath.

-

Add triethylamine followed by the dropwise addition of methanesulfonyl chloride to convert the terminal hydroxyl groups of the PEG chains to mesylates.

-

After reaction completion, perform an aqueous workup.

-

Dissolve the resulting mesylated intermediate in DMF and add sodium azide.

-

Heat the reaction mixture to facilitate the SN2 reaction, converting the mesylates to azides.

-

Purify the product by column chromatography to yield Amine-PEG3-Lys(Boc)-(PEG3-N3)2.

-

-

Step 5: Deprotection of the Boc group:

-

Dissolve the product from Step 4 in a solution of TFA in DCM (e.g., 50%).

-

Stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure.

-

Purify the final product, this compound, to the desired level of purity.

-

Protocol for Antibody-Drug Conjugate (ADC) Synthesis using this compound

This protocol outlines a general two-step procedure for the conjugation of this linker to an antibody and the subsequent attachment of a drug payload via click chemistry.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

EDC and NHS (if conjugating to carboxyl groups on the mAb) or a suitable bifunctional crosslinker (if targeting lysines)

-

Alkyne-functionalized drug payload

-

Copper(II) sulfate (B86663) (CuSO4)

-

A reducing agent (e.g., sodium ascorbate) for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

-

Alternatively, a strain-promoted alkyne (e.g., DBCO, BCN) functionalized payload for copper-free click chemistry (SPAAC)

-

Quenching buffer (e.g., Tris buffer)

-

Size-exclusion chromatography (SEC) system for purification

Methodology:

-

Step 1: Conjugation of the Linker to the Antibody:

-

Targeting Lysine Residues (via NHS ester intermediate): A common approach is to use a bifunctional crosslinker to first introduce a reactive group on the antibody that can then react with the amine of the PEG linker.

-

Targeting Carboxyl Groups (EDC/NHS chemistry):

-

Activate the carboxyl groups on the antibody by reacting with EDC and NHS in an appropriate buffer.

-

Add a molar excess of this compound to the activated antibody solution.

-

Allow the reaction to proceed at room temperature or 4°C for a specified time.

-

Quench the reaction by adding a quenching buffer.

-

Purify the antibody-linker conjugate using SEC to remove excess linker and reagents.

-

-

-

Step 2: Click Chemistry for Payload Attachment:

-

CuAAC:

-

To the purified antibody-linker conjugate, add the alkyne-functionalized drug payload.

-

Add a freshly prepared solution of CuSO4 and sodium ascorbate.

-

Incubate the reaction mixture, protected from light, at room temperature.

-

Purify the final ADC using SEC to remove unreacted drug payload and catalyst.

-

-

SPAAC (Copper-Free):

-

To the purified antibody-linker conjugate, add the strain-promoted alkyne-functionalized drug payload (e.g., DBCO-drug).

-

Incubate the reaction mixture at room temperature.

-

Purify the final ADC using SEC.

-

-

Visualizations

Logical Synthesis Workflow

Caption: A plausible synthetic workflow for this compound.

Experimental Workflow for ADC Synthesis

Caption: General experimental workflow for ADC synthesis.

General Mechanism of Action for an ADC

Caption: General signaling pathway of an Antibody-Drug Conjugate's action.

An In-depth Technical Guide to Branched PEG Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of branched polyethylene (B3416737) glycol (PEG) linkers and their application in bioconjugation. It delves into the advantages of branched architectures over traditional linear PEG linkers, offering quantitative comparisons, detailed experimental methodologies, and visual representations of key processes to aid researchers in the design and execution of their bioconjugation strategies.

Introduction to Branched PEG Linkers

Polyethylene glycol (PEG) has become an indispensable tool in drug development, primarily used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][] The covalent attachment of PEG chains, or PEGylation, can increase the hydrodynamic size of a molecule, thereby reducing its renal clearance and extending its circulation half-life.[3] Furthermore, the hydrophilic nature of PEG can enhance the solubility of hydrophobic drugs and shield the conjugated molecule from enzymatic degradation and immunogenic responses.[]

While linear PEG linkers have been widely used, there is a growing interest in branched PEG architectures.[4] Branched PEG linkers feature multiple PEG arms extending from a central core, offering several advantages over their linear counterparts.[] These advantages include the potential for higher drug loading, improved pharmacokinetic profiles, and enhanced stability of the resulting bioconjugate.[5][6][7] This guide will explore these benefits in detail, providing the necessary technical information for their successful implementation in bioconjugation projects.

Advantages of Branched PEG Linkers: A Quantitative Comparison

The unique architecture of branched PEG linkers translates into several quantifiable advantages over linear PEGs, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapies.

Increased Drug-to-Antibody Ratio (DAR)

Branched linkers enable the attachment of multiple payload molecules to a single conjugation site on a biomolecule, thereby increasing the drug-to-antibody ratio (DAR) without requiring additional modification sites on the antibody.[][9][10] This is particularly advantageous for creating homogeneous ADCs with a defined and higher DAR, which can lead to enhanced potency.[][11]

Improved Pharmacokinetics

The globular and more compact structure of branched PEG linkers can lead to a superior pharmacokinetic profile compared to linear PEGs of the same molecular weight.[5][6] This is often attributed to a more effective shielding of the conjugated molecule from clearance mechanisms.

Table 1: Comparison of Pharmacokinetic Parameters for ADCs with Linear vs. Branched PEG Linkers

| Linker Architecture (DAR 8) | Clearance (mL/day/kg) | Area Under the Curve (AUC) | Reference |

| Linear (L-PEG24) | High (~32.1) | Low (~31.1 dayµg/mL) | [6] |

| Pendant (P-(PEG12)2) | Low (~11.8) | High (~84.5 dayµg/mL) | [6] |

Table 2: Impact of PEG Linker Length on ADC Clearance in Rats

| Linker | Clearance (mL/day/kg) | Reference |

| No PEG | ~15 | [6] |

| PEG2 | ~10 | [6] |

| PEG4 | ~7 | [6] |

| PEG8 | ~5 | [6] |

| PEG12 | ~5 | [6] |

| PEG24 | ~5 | [6] |

Enhanced In Vitro Cytotoxicity

The ability to achieve a higher DAR with branched linkers can translate to greater in vitro potency of ADCs. However, the length of the branched linker is a critical parameter, as steric hindrance can affect the enzymatic cleavage of the linker and subsequent payload release.[4]

Table 3: In Vitro Cytotoxicity of Trastuzumab-MMAE ADCs with Different Linker Architectures

| ADC Type | Linker Architecture | DAR | Cell Line | IC50 (nM) | Reference |

| Homogeneous | Short Branched (PEG4 equivalent) | 6 | HER2+ BT-474 | 0.68 | [4] |

| Homogeneous | Long Branched (PEG8 equivalent) | 6 | HER2+ BT-474 | 0.074 | [4] |

| Heterogeneous | Thiol-maleimide | 6 | HER2+ BT-474 | ~0.07 | [4] |

| Homogeneous | Linear | 2 | HER2+ BT-474 | ~0.2 | [4] |

Impact on In Vivo Half-Life

PEGylation, in general, significantly extends the in vivo half-life of proteins and antibody fragments.[12][13][14] While direct comparative studies on the half-life of bioconjugates with branched versus linear PEGs of the same molecular weight are limited, the reduced clearance observed with branched PEGs suggests a corresponding increase in circulation time.[5] For instance, PEGylation of the rhTIMP-1 protein with a 20 kDa PEG chain extended its plasma half-life in mice from 1.1 hours to 28 hours.[13] Similarly, PEGylation of an anti-SARS-CoV-2 F(ab')2 fragment with a 10 kDa PEG linker increased its half-life from 38.32 hours to 71.41 hours.[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a branched PEG linker, its site-specific conjugation to an antibody using microbial transglutaminase (MTGase), the subsequent attachment of a payload via click chemistry, and the characterization of the final ADC.

Synthesis of a 4-arm PEG-NHS Ester

This protocol describes a general method for the synthesis of a 4-arm PEG-Succinimidyl Carboxymethyl Ester (NHS), a common reactive branched PEG linker.[15]

Materials:

-

4-arm PEG-OH (pentaerythritol core)

-

Sodium hydride (NaH)

-

Ethyl bromoacetate (B1195939)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous sodium sulfate

-

Diethyl ether

Procedure:

-

Azeotropic Dehydration: Dissolve 4-arm PEG-OH in toluene and remove water by azeotropic distillation under reflux.

-

Alkoxide Formation: Cool the solution to room temperature and add sodium hydride (NaH) portion-wise under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture at room temperature for 2 hours to form the alkoxide.

-

Carboxymethylation: Add ethyl bromoacetate dropwise to the reaction mixture and stir at 60°C for 24 hours.

-

Hydrolysis: Cool the reaction mixture and add an aqueous solution of sodium hydroxide (NaOH). Stir at room temperature for 12 hours to hydrolyze the ester.

-

Acidification and Extraction: Acidify the mixture with hydrochloric acid (HCl) to pH 2-3. Extract the product with dichloromethane (DCM).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-arm PEG-COOH.

-

NHS Ester Formation: Dissolve the 4-arm PEG-COOH and N-Hydroxysuccinimide (NHS) in anhydrous DCM. Cool the solution to 0°C and add a solution of Dicyclohexylcarbodiimide (DCC) in DCM dropwise.

-

Reaction and Purification: Stir the reaction mixture at room temperature for 24 hours. Filter off the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate and precipitate the product by adding cold diethyl ether.

-

Drying: Collect the solid product by filtration and dry under vacuum to yield 4-arm PEG-NHS.

Site-Specific Enzymatic Conjugation of a Branched Linker to an Antibody

This protocol details the use of microbial transglutaminase (MTGase) for the site-specific conjugation of a branched amino-PEG-azide linker to a deglycosylated antibody.[9][10][16][17]

Materials:

-

Deglycosylated monoclonal antibody (mAb) (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Branched amino-PEG-azide linker

-

Microbial transglutaminase (MTGase)

-

Reaction buffer (e.g., Tris buffer, pH 7.5-8.0)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., size-exclusion chromatography or ion-exchange chromatography)

Procedure:

-

Antibody Preparation: Prepare a solution of the deglycosylated mAb at a concentration of 5-10 mg/mL in the reaction buffer.

-

Linker Preparation: Dissolve the branched amino-PEG-azide linker in the reaction buffer to a desired stock concentration.

-

Enzymatic Reaction: Add the branched linker solution to the antibody solution at a molar excess (e.g., 10-20 fold). Add MTGase to a final concentration of approximately 0.08% (w/v).

-

Incubation: Incubate the reaction mixture at 37°C for 2-4 hours without agitation.

-

Quenching (Optional): Stop the reaction by adding a quenching solution.

-

Purification: Purify the resulting antibody-linker conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove excess linker and enzyme.[][18][19][20]

Copper-Free Click Chemistry for Payload Attachment

This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) for conjugating a DBCO-containing drug payload to the azide-functionalized antibody.

Materials:

-

Purified antibody-branched PEG-azide conjugate

-

DBCO-functionalized drug payload

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Reactant Preparation: Prepare a solution of the antibody-linker conjugate in the reaction buffer. Dissolve the DBCO-functionalized drug payload in a compatible solvent (e.g., DMSO) to a stock concentration.

-

Click Reaction: Add the DBCO-payload solution to the antibody-linker conjugate solution at a molar excess (e.g., 5-10 fold).

-

Incubation: Incubate the reaction mixture at room temperature or 37°C for 12-24 hours, protected from light.

-

Purification: Purify the final ADC using size-exclusion chromatography to remove unreacted payload and other small molecules.

Characterization of the Branched PEG-ADC

1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC: Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[21][22][23][24]

-

Principle: The hydrophobicity of the ADC increases with the number of conjugated drug molecules. HIC separates the different drug-loaded species based on this difference in hydrophobicity.

-

Method:

-

Equilibrate a HIC column with a high-salt mobile phase.

-

Inject the purified ADC sample.

-

Elute the different ADC species using a decreasing salt gradient.

-

Monitor the elution profile using a UV detector at 280 nm.

-

Calculate the weighted average DAR from the peak areas of the different drug-loaded species.[23]

-

2. Mass Spectrometry: Mass spectrometry is used to confirm the identity and integrity of the ADC and to determine the precise mass of the different drug-loaded species.[25][26][27][28]

-

Method:

-

Desalt the ADC sample.

-

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Deconvolute the resulting mass spectrum to determine the masses of the different ADC species and confirm the DAR.

-

Visualizing Workflows and Concepts with Graphviz

The following diagrams, generated using the DOT language, illustrate key workflows and concepts related to branched PEG linkers in bioconjugation.

Caption: Structural comparison of linear and branched (Y-shaped) PEG linkers.

Caption: Workflow for homogeneous ADC synthesis using a branched linker.

Caption: Conceptual comparison of pharmacokinetic profiles.

Conclusion

Branched PEG linkers represent a significant advancement in the field of bioconjugation, offering tangible benefits over their linear counterparts. The ability to achieve higher and more uniform drug loading, coupled with improved pharmacokinetic profiles, makes them a compelling choice for the development of next-generation antibody-drug conjugates and other targeted therapeutics. While the synthesis and characterization of these complex molecules require careful consideration and specialized analytical techniques, the potential for enhanced therapeutic efficacy and safety makes them a valuable tool for researchers and drug developers. This guide has provided a comprehensive overview of the key considerations, quantitative data, and experimental methodologies to facilitate the successful implementation of branched PEG linkers in bioconjugation research.

References

- 1. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) | MolecularCloud [molecularcloud.org]

- 3. mdpi.com [mdpi.com]

- 4. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Multi-Arm PEGs for ADCs [jenkemusa.com]

- 9. Transglutaminase-Mediated Conjugations. | Semantic Scholar [semanticscholar.org]

- 10. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]

- 11. Current methods for the synthesis of homogeneous antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. PEGylation of antibody fragments for half-life extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4arm PEG Succinimidyl Carboxymethyl Ester - JenKem [jenkemusa.com]

- 16. Microbial transglutaminase (MTG) enables efficient and site-specific conjugation to native ... - Blog - Zedira GmbH [zedira.com]

- 17. researchgate.net [researchgate.net]

- 18. Membrane-Based Hybrid Method for Purifying PEGylated Proteins | MDPI [mdpi.com]

- 19. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biopharminternational.com [biopharminternational.com]

- 21. agilent.com [agilent.com]

- 22. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 24. researchgate.net [researchgate.net]

- 25. Multi‐arm PEG‐maleimide conjugation intermediate characterization and hydrolysis study by a selective HPLC method | Semantic Scholar [semanticscholar.org]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

Heterobifunctional Linkers in Drug Discovery: A Technical Guide

Introduction

Heterobifunctional linkers are a cornerstone of modern targeted therapeutics, acting as the crucial bridge in chimeric molecules designed to bring two distinct biological entities into close proximity. Unlike their homobifunctional counterparts, which possess identical reactive groups, heterobifunctional linkers feature two different reactive moieties.[1][2] This intrinsic asymmetry is paramount, enabling a selective, sequential, and controlled conjugation of two different molecules, such as a protein-targeting ligand and an effector-recruiting ligand.[1][] This precision minimizes undesirable side reactions like self-conjugation and polymerization, which are significant drawbacks of homobifunctional systems.[1][2]

The advent of these sophisticated chemical tools has propelled the development of novel therapeutic modalities that move beyond traditional occupancy-based inhibition. Instead of merely blocking a protein's function, technologies like Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) leverage these linkers to co-opt the cell's own machinery for new purposes, such as targeted protein degradation or the specific delivery of cytotoxic agents.[4][5] This guide provides an in-depth exploration of the core principles, design strategies, and applications of heterobifunctional linkers for researchers and scientists in the drug development field.

Core Application: Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) from the cell.[6] They represent a revolutionary approach in drug discovery, shifting the paradigm from protein inhibition to induced protein degradation.[4] A PROTAC molecule consists of three components: a "warhead" ligand that binds the POI, an "anchor" ligand that recruits an E3 ubiquitin ligase, and the heterobifunctional linker connecting them.[7][]

The mechanism of action is event-driven and catalytic.[9] The PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex.[7] This induced proximity triggers the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine (B10760008) residues on the surface of the POI.[] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein disposal.[4][] After the POI is degraded, the PROTAC is released and can engage another target protein, enabling it to act at sub-stoichiometric concentrations.[9]

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharma.co.uk [biopharma.co.uk]

An In-Depth Technical Guide to Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: A Branched Linker for Advanced Antibody-Drug Conjugates

CAS Number: 2244602-35-3

This technical guide provides a comprehensive overview of Amine-PEG3-Lys(PEG3-N3)-PEG3-N3, a heterotrifunctional and branched polyethylene (B3416737) glycol (PEG) linker. Designed for researchers, scientists, and drug development professionals, this document details the molecule's physicochemical properties, its critical role in the construction of antibody-drug conjugates (ADCs), and detailed experimental protocols for its application.

Introduction

This compound is a key enabling technology in the field of bioconjugation, particularly for the development of next-generation ADCs.[1][2][3][4] Its unique branched structure, featuring a terminal primary amine and two terminal azide (B81097) functionalities, allows for the attachment of multiple payload molecules to a single conjugation site on an antibody. This architectural feature can significantly increase the drug-to-antibody ratio (DAR) without extensive modification of the antibody structure, potentially leading to enhanced therapeutic potency.[5] The hydrophilic PEG spacers incorporated into the linker's backbone improve the solubility and pharmacokinetic properties of the resulting ADC.[6][7][8]

Physicochemical Properties

The defining characteristics of this compound are summarized in the table below. These properties are crucial for its handling, storage, and reactivity in bioconjugation protocols.

| Property | Value | Source |

| CAS Number | 2244602-35-3 | [9][10] |

| Appearance | Oil | [11] |

| Purity | ≥98.0% | [9] |

| Storage (Pure Form) | -20°C (3 years), 4°C (2 years) | [11] |

| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [9][11] |

| Shipping Conditions | Room Temperature | [11] |

Core Applications in ADC Development

The primary application of this compound is as a branched linker in the synthesis of homogeneous ADCs.[3][4][5][9] The workflow for its use typically involves a two-stage process:

-

Site-Specific Enzymatic Conjugation: The terminal amine of the linker is enzymatically conjugated to a specific glutamine residue on the antibody, most commonly using microbial transglutaminase (MTGase).[1][12][13][14][15] This enzymatic approach ensures a homogeneous conjugation pattern.

-

Payload Attachment via Click Chemistry: The two terminal azide groups serve as handles for the attachment of alkyne-modified cytotoxic drugs or other payloads through "click chemistry." This can be achieved via either copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][12]

This modular approach provides precise control over the ADC's final structure and DAR. The branched nature of the linker allows for a higher payload density at a single attachment site, which has been shown to be a critical factor for ADC efficacy.[16][17]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

Site-Specific Enzymatic Conjugation of the Linker to an Antibody

This protocol describes the MTGase-mediated conjugation of the linker to a deglycosylated antibody.

Materials:

-

Deglycosylated monoclonal antibody (mAb)

-

This compound

-

Microbial transglutaminase (MTGase)

-

Tris buffer (pH 8.0)

-

Desalting column

Procedure:

-

Prepare the deglycosylated antibody at a suitable concentration in Tris buffer.

-

Add a 10-fold molar excess of this compound per conjugation site to the antibody solution.

-

Initiate the conjugation reaction by adding MTGase.

-

Incubate the reaction mixture at 37°C for 4 hours.

-

Purify the resulting antibody-linker conjugate using a desalting column to remove excess linker and enzyme.[17]

Payload Attachment via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the attachment of an alkyne-modified payload to the azide-functionalized antibody.

Materials:

-

Purified antibody-linker conjugate

-

Alkyne-modified cytotoxic payload

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Prepare stock solutions of CuSO₄ (100 mM in water), the ligand (200 mM in water), and sodium ascorbate (100 mM in water, freshly prepared).

-

In a reaction tube, combine the antibody-linker conjugate with the alkyne-modified payload (typically at a 4- to 10-fold molar excess).

-

Prepare the Cu(I) catalyst by mixing CuSO₄ and the ligand in a 1:2 molar ratio.

-

Add the Cu(I)/ligand complex to the antibody-payload mixture (25 equivalents relative to the azide).

-

Initiate the click reaction by adding sodium ascorbate (40 equivalents relative to the azide).

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purify the final ADC using an SEC system to remove unreacted payload and catalyst components.

Payload Attachment via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This copper-free click chemistry protocol is an alternative for sensitive biomolecules.

Materials:

-

Purified antibody-linker conjugate

-

DBCO (Dibenzocyclooctyne)-functionalized cytotoxic payload

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) system

Procedure:

-

Dissolve the DBCO-functionalized payload in DMSO to prepare a stock solution.

-

Add the DBCO-payload to the purified antibody-linker conjugate at a 1.5-fold molar excess per azide group.[17]

-

Incubate the reaction mixture at room temperature for 16 hours.[17]

-

Purify the final ADC using an SEC system to remove the excess payload.

Characterization of the ADC

Accurate characterization of the resulting ADC is critical. The drug-to-antibody ratio (DAR) is a key quality attribute that directly influences the ADC's therapeutic window.

| Method | Information Provided |

| Hydrophobic Interaction Chromatography (HIC) | Average DAR and distribution of different DAR species.[][19] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Precise molecular weight of the intact ADC and its subunits, allowing for unambiguous DAR determination.[19][20][21][22] |

| UV/Vis Spectroscopy | Average DAR based on the absorbance of the antibody and the payload.[][19] |

Signaling Pathways and Experimental Workflows

The efficacy of an ADC is dependent on a sequence of events following its administration. The diagrams below illustrate the general experimental workflow for ADC synthesis and the intracellular trafficking pathway leading to cell death.

Conclusion

This compound is a sophisticated and versatile tool for the construction of advanced antibody-drug conjugates. Its branched architecture allows for the creation of ADCs with high and homogeneous drug-to-antibody ratios, a critical factor for optimizing therapeutic efficacy. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers in their efforts to develop novel and more effective targeted cancer therapies.

References

- 1. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]

- 2. tuprints.ulb.tu-darmstadt.de [tuprints.ulb.tu-darmstadt.de]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound| CAS NO:2244602-35-3| GlpBio [glpbio.cn]

- 5. Enzymatic conjugation using branched linkers for constructing homogeneous antibody–drug conjugates with high potency - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Branched PEG, Branched Linker, Multi-arm PEG, ADC Linkers | AxisPharm [axispharm.com]

- 7. chemscene.com [chemscene.com]

- 8. Branched PEG, Branched Linker, Multi arm PEG | BroadPharm [broadpharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. china.guidechem.com [china.guidechem.com]

- 11. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]

- 12. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Site-Specific Antibody–Drug Conjugation Using Microbial Transglutaminase | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

- 15. Transglutaminase-Mediated Conjugations. | Semantic Scholar [semanticscholar.org]

- 16. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. lcms.cz [lcms.cz]

- 21. agilent.com [agilent.com]

- 22. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Amine-PEG3-Lys(PEG3-N3)-PEG3-N3: A Trifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the trifunctional linker, Amine-PEG3-Lys(PEG3-N3)-PEG3-N3. This branched, polyethylene (B3416737) glycol (PEG)-based molecule is a versatile tool in the field of bioconjugation, particularly in the development of complex biomolecular structures such as antibody-drug conjugates (ADCs). Its unique architecture, featuring a single primary amine and two terminal azide (B81097) groups, allows for a sequential and orthogonal conjugation strategy, enabling precise control over the final construct.

Core Properties and Specifications

The quantitative data for this compound are summarized below. These values are critical for experimental design, including molar calculations, buffer selection, and storage protocols.

| Property | Value | Citation(s) |

| Molecular Weight | 750.84 g/mol | [1][2] |

| Molecular Formula | C₃₀H₅₈N₁₀O₁₂ | [1][2] |

| CAS Number | 2244602-35-3 | [2][3] |

| Appearance | Yellow to brown oil | [2][4] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO (100 mg/mL with ultrasonic) | [2] |

| Storage (Pure Form) | -20°C for up to 3 years | [2][4] |

| Storage (In Solvent) | -80°C for up to 6 months | [1][2] |

Molecular Structure and Functionality

This compound is built upon a lysine (B10760008) core, creating a branched structure. This design offers three points of conjugation:

-

Primary Amine (-NH₂): The single primary amine serves as a versatile handle for conjugation to various functional groups. It readily reacts with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, making it ideal for labeling proteins (at lysine residues or the N-terminus), peptides, or other amine-reactive molecules.[5]

-

Dual Azide (-N₃) Groups: The two terminal azide groups provide bioorthogonal handles for "click chemistry."[6] Azides are highly selective and stable under a wide range of biological conditions.[5] They react efficiently with alkyne-containing molecules, either through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form stable triazole linkages.[6][7]

The PEG3 (triethylene glycol) spacers incorporated into the linker's structure are hydrophilic, which can enhance the solubility and reduce the immunogenicity of the resulting conjugate.[5][6] This trifunctional nature is particularly advantageous in the construction of ADCs, where the amine can be used to attach the linker to an antibody, and the two azides can be used to attach payload molecules, potentially increasing the drug-to-antibody ratio (DAR).[7][8]

Experimental Protocols and Methodologies

The following section outlines a general, two-stage experimental protocol for the use of this compound in creating a dual-payload conjugate from a protein. This protocol should be optimized for specific molecules and applications.

Stage 1: Amine-Reactive Conjugation to a Target Protein

This protocol describes the conjugation of the linker's primary amine to a protein containing accessible lysine residues using an NHS-ester activation strategy.

Materials:

-

Target protein (e.g., an antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4). Note: Avoid amine-containing buffers like Tris.

-

This compound

-

NHS ester-activated payload (Payload A-NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting column (e.g., PD-10) for purification

Methodology:

-

Protein Preparation: Prepare the target protein at a concentration of 1-10 mg/mL in an amine-free buffer.

-

Linker-Payload Activation: In a separate microfuge tube, dissolve a 5- to 20-fold molar excess of the this compound linker and the NHS ester-activated payload (Payload A-NHS) in a minimal amount of DMF or DMSO.

-

Conjugation Reaction: Add the dissolved linker-payload mixture to the protein solution. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Purification: Remove excess, unreacted linker and payload by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

Characterization: Characterize the resulting conjugate (Protein-Linker-Payload A) using techniques such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry to confirm conjugation and determine the degree of labeling.

Stage 2: Azide-Alkyne Click Chemistry for Dual Payload Attachment

This protocol describes the conjugation of two alkyne-containing molecules (Payload B-Alkyne) to the azide groups on the linker-modified protein via a copper-catalyzed click reaction (CuAAC).

Materials:

-

Azide-functionalized protein conjugate from Stage 1

-

Alkyne-functionalized payload (Payload B-Alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄) solution

-

Reducing agent solution (e.g., sodium ascorbate)

-

Copper ligand (e.g., THPTA) to improve efficiency and reduce protein damage

-

Desalting column or size-exclusion chromatography (SEC) system

Methodology:

-

Reaction Setup: In a microfuge tube, combine the azide-functionalized protein, a 5- to 50-fold molar excess of the alkyne-functionalized payload, and the copper ligand.

-

Initiation of Click Reaction: Add the copper(II) sulfate solution to the mixture, followed immediately by the sodium ascorbate (B8700270) solution to reduce Cu(II) to the active Cu(I) species. The final concentrations should typically be in the range of 1 mM copper, 5 mM sodium ascorbate, and 1-2 mM ligand.

-

Incubation: Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by LC-MS or SDS-PAGE.

-

Purification: Purify the final dual-payload conjugate (Protein-Linker(Payload A)(Payload B)₂) from excess reagents and byproducts using a desalting column or SEC.

-

Final Characterization: Analyze the purified conjugate to confirm the successful dual conjugation and assess purity and integrity.

Logical and Experimental Workflow Visualizations

The following diagrams illustrate the molecular structure and a typical experimental workflow for this trifunctional linker.

Caption: Functional components of the this compound linker.

Caption: A typical two-stage bioconjugation workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. amaybio.com [amaybio.com]

- 4. AffiNANOTECH® Amine-PEG3-Lys (PEG3-N3) -PEG3-N3 | AffiGEN [affinanotech.com]

- 5. precisepeg.com [precisepeg.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound| CAS NO:2244602-35-3| GlpBio [glpbio.cn]

A Technical Guide to Click Chemistry Compatible PEG Linkers for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of polyethylene (B3416737) glycol (PEG) linkers compatible with click chemistry, a cornerstone of modern bioconjugation strategies. PEG linkers, renowned for their ability to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic molecules, are increasingly combined with the efficiency and specificity of click chemistry. This synergy has paved the way for advanced drug delivery systems, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document details the core principles, quantitative properties, experimental protocols, and applications of these versatile tools.

Core Principles: The Intersection of PEGylation and Click Chemistry

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer that, when attached to a molecule (a process known as PEGylation), can enhance its solubility, stability, and circulation half-life.[1][2] Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring under mild, biocompatible conditions with minimal byproducts.[3] The most prominent examples used in bioconjugation are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4]

By functionalizing PEG linkers with click chemistry handles—such as azides, terminal alkynes, or strained cyclooctynes—researchers can achieve precise, site-specific conjugation of PEG to biomolecules, drugs, or imaging agents.[5] This combination offers a powerful platform for creating complex, well-defined bioconjugates with tailored properties.

Types of Click Chemistry Compatible PEG Linkers

Click chemistry compatible PEG linkers are typically heterobifunctional, possessing a click-reactive group at one terminus and another functional group (e.g., NHS ester, maleimide, amine) at the other for attachment to a molecule of interest.[5] They can be broadly categorized based on the type of click reaction they are designed for.

Linkers for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC involves the reaction between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to form a stable triazole linkage.[6] This reaction is highly efficient but the requirement of a potentially cytotoxic copper catalyst can be a limitation for in vivo applications.[3]

-

Alkyne-PEG-X : These linkers contain a terminal alkyne and another reactive group 'X' (e.g., NHS ester, maleimide, carboxyl).

-

Azide-PEG-X : These linkers feature a terminal azide group and another reactive group 'X'.

Linkers for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[4] The bioorthogonality of this reaction makes it ideal for applications in living systems.[3]

-

DBCO-PEG-X : These linkers incorporate a DBCO group for reaction with an azide-modified molecule.

-

BCN-PEG-X : These linkers contain a BCN group, which also reacts efficiently with azides.

Quantitative Data of Common Click Chemistry PEG Linkers

The properties of PEG linkers, such as their length and molecular weight distribution, are critical for the performance of the final bioconjugate. Monodisperse PEGs have a discrete, single molecular weight, while polydisperse PEGs have a range of molecular weights, described by a polydispersity index (PDI).[1][2]

Below are tables summarizing the quantitative data for representative click chemistry compatible PEG linkers.

Table 1: Properties of Heterobifunctional PEGs for CuAAC

| Linker Name | Molecular Weight ( g/mol ) | PEG Units (n) | Purity | Solubility |

| Azido-PEG4-NHS ester | 388.37 | 4 | >98%[7] | DMSO, DCM, DMF[7] |

| Alkyne-PEG3-Maleimide | 326.34 | 3 | >95% | DMSO, DMF, DCM, THF, Chloroform |

| Alkyne-PEG4-Maleimide | 382.41 | 4 | >95%[8] | DMSO, DMF, DCM, THF, Chloroform[8] |

Table 2: Properties of Heterobifunctional PEGs for SPAAC

| Linker Name | Molecular Weight ( g/mol ) | PEG Units (n) | Purity | Solubility |

| DBCO-PEG4-Amine | 523.62[9][10] | 4 | >95%[11] | DMSO, DMF, CH2Cl2, THF, CHCl3[9][11] |

| DBCO-PEG-Amine, MW 5000 | ~5000 | ~113 | >95%[12] | Water, DMSO, DMF |

| DBCO-PEG4-NHS Ester | 620.69 | 4 | >95% | DMSO, DMF |

Table 3: General Properties of Polydisperse PEG Linkers

| Property | Value/Description |

| Polydispersity Index (PDI) | Typically 1.01-1.10 for polydisperse PEGs.[13] For bifunctional PEGs, PDI is generally between 1.03-1.08.[14] |

| Solubility | Generally soluble in water, aqueous buffers, and polar organic solvents (DMF, DMSO, DCM).[14][15] Insoluble in nonpolar solvents like ether and hydrocarbons.[14][16] |

| Physical Form | Low MW PEGs (<1 kDa) may be waxy solids or liquids. Higher MW PEGs are typically white, crystalline powders.[14][15] |

| Density | Approximately 1.125 g/mL.[14] |

Experimental Protocols

This section provides detailed methodologies for the conjugation of click chemistry compatible PEG linkers to proteins.

Protocol for Site-Specific Protein PEGylation via CuAAC

This protocol describes the conjugation of an alkyne-PEG-NHS ester to a protein, followed by a click reaction with an azide-containing molecule.

Materials:

-

Protein with an available primary amine (e.g., lysine (B10760008) residue)

-

Alkyne-PEG-NHS ester

-

Azide-functionalized payload (e.g., fluorescent dye, drug)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Copper-chelating ligand (e.g., THPTA)

-

Desalting column (e.g., PD-10)

-

Purification system (e.g., SEC, IEX)

Procedure:

-

Protein-Alkyne Conjugation: a. Dissolve the protein in PBS to a final concentration of 2-5 mg/mL. b. Prepare a 10 mM stock solution of Alkyne-PEG-NHS ester in anhydrous DMSO. c. Add a 10-20 fold molar excess of the Alkyne-PEG-NHS ester to the protein solution. d. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. e. Remove excess, unreacted linker using a desalting column, exchanging the buffer to PBS.

-

CuAAC Reaction: a. To the alkyne-modified protein solution, add the azide-functionalized payload at a 5-10 fold molar excess. b. Prepare a premixed catalyst solution: combine CuSO4 and THPTA in water to final concentrations of 500 µM and 2.5 mM, respectively. c. Add the catalyst solution to the protein-payload mixture to a final CuSO4 concentration of 100 µM. d. Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 2.5 mM. e. Gently mix and incubate at room temperature for 1-2 hours, protected from light.

-

Purification and Characterization: a. Purify the PEGylated protein conjugate using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted payload and catalyst. b. Characterize the final conjugate by SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to determine the degree of labeling if the payload is chromophoric), and mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the final molecular weight.

Protocol for Copper-Free Protein PEGylation via SPAAC

This protocol details the conjugation of a DBCO-PEG-NHS ester to a protein for subsequent reaction with an azide-modified molecule.

Materials:

-

Protein with an available primary amine

-

DBCO-PEG-NHS ester

-

Azide-functionalized payload

-

Reaction Buffer: PBS, pH 7.4

-

Desalting column

-

Purification system (e.g., SEC, HIC)

Procedure:

-

Protein-DBCO Conjugation: a. Dissolve the protein in PBS to a final concentration of 2-10 mg/mL. b. Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO. c. Add a 10-20 fold molar excess of the DBCO-PEG-NHS ester to the protein solution. d. Incubate for 1-2 hours at room temperature. e. Remove excess DBCO linker using a desalting column, exchanging the buffer to PBS.

-

SPAAC Reaction: a. To the DBCO-modified protein, add the azide-functionalized payload at a 2-5 fold molar excess. b. Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by LC-MS if necessary.

-

Purification and Characterization: a. Purify the final conjugate using SEC or hydrophobic interaction chromatography (HIC) to separate the PEGylated protein from unreacted components. b. Characterize the conjugate using SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry as described in the CuAAC protocol.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the application of click chemistry compatible PEG linkers.

References

- 1. chempep.com [chempep.com]

- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 3. New breakthroughs in click chemistry series product | Biopharma PEG [biochempeg.com]

- 4. chempep.com [chempep.com]

- 5. Heterobifunctional Click Chemistry PEGs from JenKem Technology [jenkemusa.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Azido-PEG4-NHS ester, 944251-24-5 | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. DBCO-PEG4-amine DBCO reagents Click chemistry - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 12. DBCO-PEG-amine, MW 5,000 | BroadPharm [broadpharm.com]

- 13. Difference Between Polymer PEG (Polydisperse PEG) and Monodisperse PEG | AxisPharm [axispharm.com]

- 14. creativepegworks.com [creativepegworks.com]

- 15. labinsights.nl [labinsights.nl]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Lysine-Based Branched Linkers for Antibody-Drug Conjugates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of lysine-based branched linkers for the development of antibody-drug conjugates (ADCs). It covers the core principles of their design, synthesis, and impact on ADC characteristics, along with detailed experimental protocols and data to inform ADC research and development.

Introduction to Lysine-Based Linkers in ADCs

Antibody-drug conjugates leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic payloads to target cancer cells. The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, pharmacokinetics (PK), and efficacy. Lysine (B10760008) conjugation, which targets the abundant and solvent-accessible ε-amino groups of lysine residues on the antibody surface, is a well-established and cost-effective method for generating ADCs.[1][2]

Conventional lysine conjugation typically employs linear linkers with amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[3] However, this approach often results in a heterogeneous mixture of ADC species with a wide distribution of drug-to-antibody ratios (DARs), which can complicate characterization and may negatively impact the therapeutic window.[4][5]

The Advent of Branched Linkers

To address the limitations of linear linkers and to increase the DAR in a more controlled manner, branched or multi-arm linkers have been developed.[6][7] These linkers possess a central core, often a lysine residue itself, from which multiple "arms" extend. Each arm can be functionalized to carry a cytotoxic payload.[7] This architecture allows for the attachment of multiple drug molecules at a single conjugation site on the antibody, thereby increasing the DAR while potentially minimizing the impact on the antibody's structure and function.[5][8]

Advantages of Lysine-Based Branched Linkers

-

Higher Drug-to-Antibody Ratios (DAR): Branched linkers enable the creation of ADCs with high DARs (e.g., 6, 8, or even higher) in a more predictable manner compared to increasing the molar excess of linear linkers.[9][10]

-

Improved Pharmacokinetics: The incorporation of hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), within the branched structure can shield the hydrophobic payload, leading to improved solubility, reduced aggregation, and slower clearance rates.[5][8]

-

Enhanced Efficacy: A higher DAR can lead to increased cytotoxic potency, which may be particularly beneficial for payloads with moderate potency or for targeting tumors with low antigen expression.[9][]

-

Modular Design: Branched linkers offer a modular platform for incorporating different payloads or other functional moieties, such as imaging agents.[6]

Data Presentation: Comparative Analysis of Linker Architectures

The choice of linker architecture significantly impacts the physicochemical and biological properties of an ADC. The following tables summarize quantitative data comparing ADCs constructed with linear versus branched linkers.

Table 1: Impact of Linker Architecture on Drug-to-Antibody Ratio (DAR)

| Linker Type | Molar Ratio (Linker:Ab) | Average DAR | DAR Distribution | Reference(s) |

| Linear (e.g., SMCC) | 10:1 | ~3.5 | 0-8 | [4] |

| Branched (Lysine Core, 2-arm) | 5:1 | ~4 | More defined | [12] |

| Branched (Lysine Core, 4-arm) | 5:1 | ~8 | More defined | [9] |

| Branched (Pendant PEG) | 10:1 | ~8 | Narrower | [8] |

Table 2: Comparative In Vitro Cytotoxicity of ADCs

| ADC (Target: HER2) | Linker Architecture | Average DAR | Cell Line | IC50 (nM) | Reference(s) |

| Trastuzumab-DM1 | Linear (SMCC) | 3.5 | SK-BR-3 | ~0.5-1.0 | [13] |

| Trastuzumab-MMAE | Branched (Short, PEG4) | 6 | BT-474 | 0.68 | [10][14] |

| Trastuzumab-MMAE | Branched (Long, PEG8) | 6 | BT-474 | 0.074 | [10][14] |

| Trastuzumab-MMAE | Heterogeneous (Thiol-maleimide) | 5.4 | BT-474 | 0.065 | [14] |

| FDC-MMAE | Branched (Long, PEG8) | High | NCI-N87 | ~0.1 | [15] |

Table 3: Pharmacokinetic Parameters of ADCs in Rodent Models

| ADC | Linker Architecture | Average DAR | Clearance (mL/day/kg) | AUC (µg·h/mL) | Reference(s) |

| Generic ADC | No PEG | ~4 | ~15 | - | [8] |

| Generic ADC | Linear (PEG8) | ~4 | ~5 | - | [8] |

| Trastuzumab-DM1 | Linear (L-PEG24) | 8 | High | Lower | [8] |

| Trastuzumab-DM1 | Branched (P-(PEG12)2) | 8 | Low | ~3-fold higher | [8] |

| High DAR ADC | Branched | ~9-10 | Rapid | Decreased | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a lysine-based branched linker, its conjugation to an antibody, attachment of a payload, and characterization of the resulting ADC.

Synthesis of a Heterobifunctional Lysine-Based Branched Linker

This protocol describes the synthesis of a branched linker with a lysine core, featuring two maleimide (B117702) groups for payload attachment and one NHS ester for antibody conjugation.

Materials:

-

Fmoc-Lys(Fmoc)-OH

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Maleimide-PEG-amine

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

Standard solid-phase peptide synthesis (SPPS) resin and reagents

Procedure:

-

Resin Loading: Swell the SPPS resin in DMF. Couple the first amino acid (e.g., a spacer) to the resin using standard coupling procedures.

-

Fmoc-Lys(Fmoc)-OH Coupling: Deprotect the N-terminus of the resin-bound amino acid using 20% piperidine in DMF. Couple Fmoc-Lys(Fmoc)-OH to the deprotected amine using a coupling agent like HBTU/DIPEA in DMF.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove both Fmoc protecting groups from the lysine, exposing the α- and ε-amino groups.

-

Maleimide Arm Attachment: Dissolve Maleimide-PEG-amine (2.5 equivalents) and a coupling agent in DMF. Add this solution to the resin and allow it to react to couple the maleimide-containing arms to both amino groups of the lysine core.

-

Cleavage from Resin: Cleave the branched linker from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). Precipitate the crude product in cold diethyl ether.

-

NHS Ester Formation: Dissolve the purified branched linker in anhydrous DMF. Add NHS (1.2 equivalents) and DCC (1.2 equivalents). Stir the reaction at room temperature overnight.

-

Purification: Purify the final heterobifunctional branched linker by reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product as a white solid.

Preparation of a Trastuzumab-Branched Linker-MMAE Conjugate

This protocol outlines a two-step conjugation process for creating a high-DAR ADC.[2]

Materials:

-

Trastuzumab

-

Lysine-based branched linker with NHS ester and maleimide groups (from section 4.1)

-

Maleimide-functionalized payload (e.g., MC-VC-PAB-MMAE)

-

Dithiothreitol (DTT) (for cysteine-linked ADCs, used here as a point of comparison in some literature)

-

Reaction Buffer (e.g., 50 mM Borate Buffer, 50 mM NaCl, 2 mM EDTA, pH 8.0)

-

Quenching solution (e.g., 1 M Tris buffer, pH 8.0)

-

Purification columns (e.g., Size Exclusion Chromatography - SEC)

Procedure:

Step 1: Antibody-Linker Conjugation

-

Antibody Preparation: Prepare a solution of Trastuzumab at a concentration of 5-10 mg/mL in the reaction buffer.

-

Linker Preparation: Dissolve the NHS-ester functionalized branched linker in an anhydrous organic solvent like DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction: Add the linker solution to the antibody solution at a desired molar ratio (e.g., 10 equivalents of linker per antibody). Gently mix and incubate at room temperature for 1-2 hours.[17]

-

Quenching: Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes.

-

Purification: Purify the antibody-linker conjugate using SEC to remove excess linker and quenching reagent.

Step 2: Payload Attachment

-

Payload Preparation: Dissolve the maleimide-functionalized payload (e.g., MC-VC-PAB-MMAE) in DMSO to a concentration of 10-20 mM.

-